molecular formula C21H16N2O2S B2440108 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 313535-66-9

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B2440108
CAS No.: 313535-66-9
M. Wt: 360.43
InChI Key: GIJBQVMTMLYIOG-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a synthetic organic compound featuring a benzothiazole core linked to a meta-substituted phenyl ring via an amide bond. This structure is part of a class of benzothiazole derivatives that are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities. Benzothiazole scaffolds have demonstrated a broad spectrum of potent biological activities, with a prominent area of research being their use as anticancer agents. Such compounds have shown efficacy against a variety of cancer cell lines, including mammary and ovarian tumor cell lines, through multiple mechanisms . The specific substitution pattern on the benzamide moiety can influence the compound's biological activity and physicochemical properties. Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs, such as TTFB, function as state-dependent antagonists of Zn2+- and H+-evoked ZAC signaling, and exhibit high selectivity with no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . This makes compounds within this chemical class valuable pharmacological tools for exploring ZAC's physiological functions. This product is intended for research purposes only, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies in drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJBQVMTMLYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 368.43 g/mol

The compound features a benzothiazole moiety, which is known for its biological significance, combined with a methoxybenzamide structure that enhances its solubility and bioactivity.

Target Pathogens

The primary target for this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound exhibits anti-tubercular activity by disrupting the bacterial cell wall synthesis and interfering with essential metabolic pathways in the bacterium.

Biochemical Pathways

Benzothiazole derivatives have been shown to affect various biochemical pathways, leading to the inhibition of bacterial growth. The compound's interaction with mycobacterial enzymes is crucial for its antibacterial efficacy.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to exhibit selective cytotoxicity against cancer cells with IC50 values in the micromolar range .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. This profile enhances its potential as a therapeutic agent in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of benzothiazole, including this compound, exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis and S. aureus .
  • Anticancer Screening :
    • In a recent screening of various compounds for anticancer activity, this compound showed promising results against A431 and A549 cancer cell lines with IC50 values ranging from 2.2 to 4.4 µM .

Research Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : As a candidate for drug development targeting tuberculosis and cancer.
  • Material Science : Utilized in synthesizing new materials with specific electronic properties due to its unique structural features.

Q & A

Q. What are the standard synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide?

The compound is typically synthesized via multi-step reactions involving condensation, nucleophilic substitution, and amide bond formation. Key steps include:

  • Condensation : Reacting benzothiazole derivatives with substituted phenylhydrazines or carbonyl intermediates under reflux conditions (e.g., ethanol or dichloromethane as solvents).
  • Amide coupling : Using coupling agents like EDCI/HOBt or DCC to link methoxybenzoyl groups to the benzothiazole-phenyl scaffold.
  • Purification : Chromatography (silica gel) or recrystallization to isolate the final product . Characterization is performed via NMR (1H/13C), mass spectrometry , and HPLC to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Resolves aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-PDA : Assesses purity (>98% by area normalization) and detects by-products from incomplete reactions .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., kinase or protease targets).
  • Cellular viability assays : MTT or resazurin assays in cancer cell lines (IC50 determination).
  • Antimicrobial testing : Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying solvent conditions?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Non-polar solvents (toluene) favor cyclization steps.
  • Temperature control : Lower temps (0–5°C) reduce by-product formation in exothermic steps; reflux (80–120°C) accelerates condensations.
  • Catalysts : Pd(PPh3)4 for Suzuki couplings or TBAB as a phase-transfer catalyst improves efficiency . Monitoring : TLC or inline FTIR tracks intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
  • Compound stability : Test degradation via LC-MS under assay conditions (pH, temperature).
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., methoxy vs. ethoxy substitution) .

Q. How is binding affinity quantified for target proteins?

Advanced methods include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) and calculates KD values.
  • Fluorescence Polarization : Detects competitive displacement of fluorescent ligands.
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for interactions . Computational docking (AutoDock Vina) predicts binding modes, guiding mutagenesis studies to validate key residues .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs?

  • Steric effects : Bulky substituents on the benzothiazole ring may hinder target engagement.
  • Electronic modulation : Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability but reduce solubility.
  • Data normalization : Use standardized units (e.g., μM for IC50) and multivariate analysis (PCA) to correlate structural features with activity .

Q. How do pH and temperature affect compound stability in biological assays?

  • pH-dependent degradation : Hydrolysis of amide bonds occurs faster under acidic (pH <4) or alkaline (pH >9) conditions.
  • Thermal stability : Accelerated stability studies (40–60°C) identify degradation products via LC-MS.
  • Buffering agents : Use HEPES or Tris buffers (pH 7.4) to mimic physiological conditions .

Methodological Considerations

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Schrödinger’s MetaSite or GLORYx predicts Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) assess potential drug-drug interactions .

Q. How are crystallography and molecular dynamics used to study its interactions?

  • X-ray crystallography : Resolves binding modes in protein-ligand complexes (resolution <2.0 Å).
  • MD simulations (GROMACS) : Trajectory analysis (RMSD, RMSF) evaluates conformational stability in aqueous or membrane environments .

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